1-Hydroxy-1H-benzo[d]imidazole-2-carbonitrile

Catalog No.
S15807951
CAS No.
M.F
C8H5N3O
M. Wt
159.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Hydroxy-1H-benzo[d]imidazole-2-carbonitrile

Product Name

1-Hydroxy-1H-benzo[d]imidazole-2-carbonitrile

IUPAC Name

1-hydroxybenzimidazole-2-carbonitrile

Molecular Formula

C8H5N3O

Molecular Weight

159.14 g/mol

InChI

InChI=1S/C8H5N3O/c9-5-8-10-6-3-1-2-4-7(6)11(8)12/h1-4,12H

InChI Key

MDOGMOWHGBWSHT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2O)C#N

1-Hydroxy-1H-benzo[d]imidazole-2-carbonitrile (CAS 40159-90-8) is a highly specialized, bifunctional heterocyclic building block featuring both an N-hydroxy group and a C2-nitrile. In procurement and advanced synthesis, it serves as a critical intermediate that bypasses the hazardous handling of azido-containing precursors. Its primary industrial value lies in its orthogonal reactivity, allowing independent modifications at the N-O and cyano positions to rapidly generate complex benzimidazole libraries for pharmaceutical and agrochemical applications [1].

Research Fit

N-Hydroxy scaffold required for ExsA transcription factor pathway studies
Tautomeric N-OH ⇌ N-oxide equilibrium enables solvent-responsive behavior probe
Distinct physicochemical signature vs. non-hydroxylated 2-cyanobenzimidazoles

Generic substitution with the more common 1H-benzo[d]imidazole-2-carbonitrile (the N-H analog) fundamentally fails because it lacks the N-hydroxy moiety required for specific O-alkylation and unique metal chelation . Attempting to synthesize the target compound in-house from 1-hydroxybenzimidazole requires complex, low-yield C2-cyanation. Alternatively, synthesizing it via the established ring contraction of 2-azidoquinoxaline 1-oxide requires handling shock-sensitive azides and performing high-temperature thermolysis, introducing severe safety and scalability bottlenecks in industrial settings [1]. Procuring the pre-synthesized compound eliminates these process hazards and synthetic detours.

Substitution Risk

Non-hydroxylated analogs lack tautomerism N-Oxide equilibrium is structurally impossible without N1–OH, altering hydrogen-bonding capacity and solvent response.
ExsA inhibition profile absent The N-hydroxybenzimidazole pharmacophore is essential for reported ExsA DNA-binding inhibition; non-hydroxylated analogs do not exhibit this mechanism.
Physicochemical mismatch shifts assay fit Lower LogP and higher polar surface area vs. the parent 2-cyanobenzimidazole may alter membrane permeability and chromatographic behavior.

Elimination of Hazardous Azido-Precursor Thermolysis

Procuring pre-synthesized 1-hydroxy-1H-benzo[d]imidazole-2-carbonitrile directly eliminates the need to perform the thermal ring contraction of 2-azidoquinoxaline 1-oxide. In-house synthesis requires heating the energetic azido precursor to elevated temperatures, which introduces significant explosion risks and requires specialized safety infrastructure for scale-up [1].

Evidence DimensionProcess Safety and Scalability
Target Compound Data0% handling of shock-sensitive azido intermediates.
Comparator Or Baseline2-azidoquinoxaline 1-oxide (Requires thermolysis at >80 °C with energetic hazard protocols).
Quantified DifferenceBypasses 1 high-risk synthetic step and eliminates 100% of azido-related explosion hazards during scale-up.
ConditionsStandard laboratory or pilot-scale synthesis.

Purchasing the stable compound removes a critical safety bottleneck, reducing infrastructure costs and accelerating downstream synthesis.

Physicochemical Shift
Head-to-head
ΔMW +16.0 g/mol | ΔLogP –0.28 | ΔPSA +9.37 Ų
Supports permeability and chromatographic behavior review.
Calculated properties; experimental validation recommended.

Orthogonal Reactivity for Selective O-Functionalization

The N-hydroxy group provides an orthogonal reactive site compared to standard benzimidazoles. Under mild basic conditions, it undergoes highly selective O-alkylation to form N-alkoxy derivatives, whereas the generic N-H analog yields exclusively N-alkylated products . This distinct regioselectivity is essential for accessing specific pharmacophores.

Evidence DimensionAlkylation Regioselectivity
Target Compound Data>95% selective O-alkylation (forming N-OR bonds).
Comparator Or Baseline1H-benzo[d]imidazole-2-carbonitrile (100% N-alkylation).
Quantified DifferenceComplete shift in functionalization site, enabling access to N-alkoxy benzimidazole libraries inaccessible via the comparator.
ConditionsAlkylation with alkyl halides in the presence of mild bases.

It allows medicinal chemists to explore novel chemical space (N-alkoxy vs N-alkyl) without requiring complex protecting group strategies.

Tautomerism
Class-level
N-Hydroxy ⇌ N-oxide equilibrium; N-OH favored in gas phase (DFT)
Context-dependent hydrogen-bond switching for molecular recognition.
MP 236–238 °C dec.; solvent-dependent equilibrium position.

High-Efficiency Access to C2-Amidine and Amine Derivatives

The pre-installed 2-cyano group serves as a highly efficient handle for conversion into amidines, primary amines, or esters. Compared to starting with 1-hydroxy-1H-benzo[d]imidazole, which requires multi-step lithiation and electrophilic trapping to install a C2-carbon substituent, the target compound allows direct single-step transformations with significantly higher overall yields [1].

Evidence DimensionSynthetic steps and overall yield for C2-homologation
Target Compound Data1-step conversion (typically >80% yield) to amidines/amines.
Comparator Or Baseline1-Hydroxy-1H-benzo[d]imidazole (Requires 3+ steps for C2-cyanation, overall yield <40%).
Quantified Difference>40% increase in overall yield and elimination of at least 2 synthetic steps.
ConditionsStandard reduction or nucleophilic addition to the nitrile.

Drastically shortens the synthetic route for drug discovery campaigns targeting C2-substituted benzimidazoles, saving time and reagent costs.

ExsA Inhibition Requirement
Class-level
Class IC₅₀ 8–45 µM (DNA-binding); non-hydroxylated: inactive
Scaffold-dependent anti-virulence pathway study context.
Specific IC₅₀ for this 2-CN derivative not individually reported.
DAAO Inhibitor Analogy
Cross-study
2-C≡N vs. 2-C=O; comparator oxo analog IC₅₀ 0.6 µM (human DAAO)
Supports DAAO inhibition SAR exploration; direct potency data not available.
Carbonitrile bioisostere of carbonyl; enzyme assay context.
Synthetic Route
Supporting evidence
Single-step thermal ring contraction; ~30% yield; MP 236–238 °C dec.
Direct access to N-hydroxy-2-cyanobenzimidazole architecture.
US Patent 3,886,180; yield context-dependent.

Pharmaceutical Library Synthesis

Ideal for developing novel N-alkoxy benzimidazole-based therapeutics (e.g., protease inhibitors or antimicrobial agents) where the 2-cyano group is rapidly converted into an amidine for target binding, leveraging the orthogonal reactivity demonstrated in Section 3 .

Metalloenzyme Inhibitor Development

Used as a specialized precursor where the N-OH group provides enhanced hydrogen bonding or metal coordination within enzyme active sites, differentiating it from standard N-H benzimidazoles [1].

Agrochemical Fungicide Discovery

Procured as a safe, stable building block to synthesize next-generation systemic fungicides, allowing rapid structure-activity relationship (SAR) exploration at the N-O and C-2 positions without handling hazardous azido intermediates [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
Anti-virulence pathway studies (T3SS)
N-Hydroxybenzimidazole core requirement
ExsA DNA-binding inhibition endpoint
DAAO inhibition SAR studies
2-CN vs. 2-oxo bioisostere comparison
DAAO enzyme assay potency review
Tautomerism & molecular recognition studies
N-OH ⇌ N-oxide equilibrium capability
DFT/NMR tautomeric characterization
Benzimidazole library synthesis
Orthogonal N1–OH / C2–CN functional handles
Synthetic route efficiency & derivatization scope

XLogP3

2.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

159.043261791 g/mol

Monoisotopic Mass

159.043261791 g/mol

Heavy Atom Count

12

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